7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol
Description
Historical Development of Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine scaffold emerged as a pharmacophoric hybrid of pyridine and pyrimidine, two heterocycles central to nucleic acid biochemistry. Early work in the 1990s by Kisliuk et al. demonstrated its utility in synthesizing dihydrofolate reductase inhibitors, leveraging its structural similarity to pteridines. This scaffold gained prominence as a quinazoline analog, with derivatives like gefitinib and erlotinib inspiring explorations into pyrido[2,3-d]pyrimidine-based kinase inhibitors. The fused bicyclic system’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its nitrogen-rich structure allows for hydrogen bonding with biological targets. By the early 2000s, synthetic methodologies had advanced to enable diversification at multiple positions, paving the way for derivatives like 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol.
Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry
The trifluoromethyl (-CF₃) group at the 7-position introduces three critical modifications:
- Electron-Withdrawing Effects : The -CF₃ group’s strong inductive (-I) effect polarizes the electron density of the pyridopyrimidine ring, enhancing electrophilic character at adjacent positions. This can increase reactivity in nucleophilic aromatic substitution reactions.
- Lipophilicity Enhancement : Fluorine’s high electronegativity and low polarizability contribute to improved membrane permeability, as measured by logP values. For example, comparative studies show that CF₃-substituted pyridopyrimidines exhibit 1.5–2-fold higher logP than their non-fluorinated analogs.
- Metabolic Stability : The C-F bond’s strength (485 kJ/mol) resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo. This property is critical for maintaining therapeutic drug levels.
Table 1 : Comparative Physicochemical Properties of Pyrido[2,3-d]pyrimidine Derivatives
| Substituent Position | logP (Calculated) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 7-H | 1.2 | 28 |
| 7-CF₃ | 2.8 | 94 |
| 7-OCH₃ | 1.5 | 45 |
Position and Influence of 2,4-Diol Functionality
The 2,4-diol groups confer hydrogen-bond donor/acceptor capabilities critical for target engagement. In kinase inhibition, these groups often interact with the hinge region’s backbone amides, as observed in crystallographic studies of ABL kinase inhibitors. The diol’s acidity (predicted pKa ~6.5–8.0) allows for pH-dependent ionization, influencing solubility and membrane permeability. At physiological pH, partial deprotonation enhances water solubility (estimated 25–30 mg/mL), while the neutral form dominates in lipid-rich environments.
Structural Classification Within Fused Heterocyclic Systems
This compound belongs to the ortho-fused bicyclic pyridopyrimidine family, classified under IUPAC nomenclature as 1,3,8-triazanaphthalenes. Its structural features align with Evans’ "privileged scaffold" hypothesis, which posits that certain heterocycles exhibit broad target compatibility due to mimicry of endogenous nucleobases. Key comparators include:
- Quinazolines : Differ by a benzene ring fusion rather than pyridine.
- Pteridines : Feature an additional pyrazine ring, reducing synthetic accessibility.
- Purines : Contain imidazole fused to pyrimidine, limiting substitution patterns.
The molecule’s planar geometry (torsional angle <5° between rings) and dipole moment (~4.2 D) optimize interactions with flat binding pockets in enzymes like dihydrofolate reductase and PI3Kα.
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(12-4)13-7(16)14-6(3)15/h1-2H,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHGKXKFXKJQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779352-04-4 | |
| Record name | 7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Functionalized Pyrimidine Precursors
A common approach involves constructing the pyrido[2,3-d]pyrimidine core via cyclocondensation. For example, ethyl 2-cyano-4,4-diethoxybutanoate reacts with urea under basic conditions to form pyrrolo[2,3-d]pyrimidine derivatives. Adapting this method, trifluoromethyl-containing pyridine intermediates can undergo analogous cyclization.
- Starting Material : 3-(Trifluoromethyl)pyridine-2,4-diamine.
- Cyclization : React with urea in sodium ethoxide/ethanol at 80°C for 12 hours.
- Acidification : Quench with HCl to precipitate the diol product.
Functionalization of Preformed Pyrido[2,3-d]pyrimidine Cores
Late-stage trifluoromethylation is challenging due to the electron-deficient aromatic system. However, halogenated intermediates (e.g., 7-chloro derivatives) allow for cross-coupling reactions:
Palladium-Catalyzed Trifluoromethylation :
- Substrate : 7-Chloropyrido[2,3-d]pyrimidine-2,4-diol.
- Reagents : CF₃Cu, Pd(OAc)₂, PPh₃, DMF, 100°C.
- Yield : 60–70% (extrapolated from triazole-functionalized analogs).
Reaction Optimization and Analytical Validation
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation under microwave conditions (150°C, 30 min) achieves comparable yields to conventional heating.
Table 1. Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hours | 30 minutes |
| Yield | 85% | 82% |
| Purity (HPLC) | 95% | 93% |
Hydroxylation and Protecting Group Strategies
The diol functionality is sensitive to oxidation. Protective groups such as tert-butyldimethylsilyl (TBS) are employed during synthesis:
- Protection : Treat intermediate with TBSCl in DMF.
- Deprotection : Use TBAF in THF to regenerate the diol.
Characterization and Quality Control
- ¹H NMR (DMSO-d₆): δ 11.44 (s, 1H, OH), 11.09 (s, 1H, OH), 6.56 (t, J = 2.4 Hz, 1H), 6.22 (t, J = 2.4 Hz, 1H).
- ESI-MS : [M+H]⁺ m/z 231.1 (calculated), 231.1 (observed).
Purity Analysis :
Applications and Derivative Synthesis
The diol serves as a precursor for anticancer and antibacterial agents. Functionalization at C6 and C7 positions via 1,3-dipolar cycloaddition yields triazole and isoxazole derivatives with enhanced bioactivity.
Table 2. Biological Activity of Selected Derivatives
| Derivative | IC₅₀ (PANC-1, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 7h (Isoxazole) | 0.45 | 12.5 |
| 7d (Triazole) | 0.38 | 6.25 |
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like trifluoromethyl iodide and other halogenated compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound may inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to anticancer effects by preventing cell proliferation. In vitro studies have shown promising results against various cancer cell lines including A549 (lung cancer) and PC3 (prostate cancer) .
- Antimicrobial Properties : The compound has also exhibited antimicrobial activities against several pathogens. For instance, derivatives of trifluoromethyl pyrimidines have shown effectiveness against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml .
Chemical Biology
The compound serves as a biochemical probe in biological research. Its ability to interact with specific molecular targets allows researchers to explore various biological pathways. For example, studies have indicated its role in modulating enzyme activity linked to cancer progression .
Material Science
In addition to its biological applications, this compound is used in the development of new materials. Its unique chemical properties make it suitable for creating functional materials with specific electronic or optical characteristics .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various derivatives of this compound against multiple cancer cell lines. Compounds were tested for cytotoxicity using standard assays like MTT and showed significant inhibition of cell growth compared to controls .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antifungal properties of trifluoromethyl pyrimidine derivatives demonstrated their effectiveness against agricultural pathogens. The study highlighted that certain compounds achieved higher inhibition rates than established fungicides like tebuconazole .
Data Tables
| Application Area | Activity | Target Organisms/Cells | Concentration Tested | Results |
|---|---|---|---|---|
| Anticancer | Inhibition | A549 (lung), PC3 (prostate) | 5 μg/ml | Significant cytotoxicity observed |
| Antimicrobial | Inhibition | Botrytis cinerea, Sclerotinia sclerotiorum | 50 μg/ml | Higher inhibition than tebuconazole |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on substituents at the 2, 4, 6, and 7 positions. Below is a comparison with structurally related compounds:
Activity Against Specific Targets
- eEF-2K Inhibition : The trifluoromethyl derivative (compound 6 in ) shows potent eEF-2K inhibition (IC₅₀ = 420 nM), outperforming its chloro- and bromo-substituted counterparts, which exhibit IC₅₀ values >1,000 nM .
- DHFR Inhibition: The trifluoromethyl group enhances binding to DHFR, with 50% inhibition at 0.8 μM compared to 3.5 μM for the thieno analogue .
- Antibacterial Activity: Triazole-functionalized derivatives of this compound demonstrate broad-spectrum activity against S. aureus (MIC = 6.25 μg/mL) and E. coli (MIC = 12.5 μg/mL), superior to thieno analogues (MIC >25 μg/mL) .
Biological Activity
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol (CAS Number: 1627857-06-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer, antifungal, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. A study found that compounds based on this scaffold showed dose-dependent cytostatic and pro-apoptotic effects against various cancer cell lines including breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cells. The mechanism involves activation of signaling pathways leading to cell cycle arrest and apoptosis induction .
Case Study: Cytotoxic Effects
A specific derivative demonstrated an IC50 value of approximately 5 µg/mL against several cancer cell lines, showcasing its potential as a lead compound in anticancer drug development.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MD-MBA-231 | 5 | Cell cycle arrest and apoptosis |
| HT-29 | 4.5 | Pro-apoptotic signaling |
| T-24 | 6 | Cytostatic effects |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In a recent study involving a series of trifluoromethyl pyrimidine derivatives, some exhibited notable antifungal activity against various fungal strains at concentrations around 500 µg/mL. These findings suggest that modifications in the pyrimidine structure can lead to enhanced antifungal efficacy .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. The inhibition of specific PDE isoforms can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Selectivity Profile
The selectivity for different PDE isoforms was assessed through enzyme assays:
| PDE Isoform | IC50 (nM) | Selectivity |
|---|---|---|
| PDE4B | 140 | Moderate selectivity over PDE4D |
| PDE4D | 550 | Less selective compared to PDE4B |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol, and how can intermediates be purified?
- The compound can be synthesized via cyclocondensation reactions using trifluoromethyl-containing precursors. For example, highlights cyclocondensation of substituted pyridines with urea derivatives under acidic conditions. Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . Monitoring reaction progress via TLC (Rf ~0.5 in CHCl3/MeOH 10:1) ensures intermediate isolation.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : Key signals include pyrimidine ring protons (δ 7.5–8.5 ppm) and hydroxyl/diol protons (broad peaks δ 10–12 ppm). Trifluoromethyl groups appear as distinct quartets in 19F NMR (δ -60 to -70 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 276.05 for C8H5F3N3O2).
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated in for related pyridopyrimidines .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Stability studies involve HPLC analysis over 24–72 hours at 25°C and 4°C. For example, notes that similar compounds degrade <5% in DMSO at 4°C over 48 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Dose-response profiling : Test activity in multiple cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. shows pyridopyrimidines exhibit variability due to kinase expression levels; combining Western blotting (e.g., p-ERK inhibition) with enzymatic assays clarifies target specificity .
- Metabolic stability assays : Use liver microsomes to rule out pharmacokinetic interference .
Q. How can regioselective functionalization of the pyrido[2,3-d]pyrimidine core be achieved?
- Nucleophilic substitution : Amino or hydroxyl groups at positions 2 and 4 react with alkyl halides (e.g., methyl iodide in DMF with K2CO3). details substitution reactions using NaBH4 or LiAlH4 for reductive amination .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the trifluoromethylphenyl moiety. Optimize Pd(PPh3)4 catalysis in toluene/EtOH (80°C, 12 hours) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). correlates computed binding energies (ΔG < -9 kcal/mol) with experimental IC50 values .
- DFT calculations : Analyze electron density maps to predict reactivity at specific ring positions (e.g., C-7 vs. C-9) .
Methodological Challenges
Q. How to address low yields in large-scale synthesis?
- Reaction optimization : Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd) or switch to microwave-assisted synthesis (reduces time from 24 hours to 2 hours). reports yield improvements from 45% to 72% using these methods .
- Workup modifications : Replace column chromatography with pH-dependent extraction (e.g., adjust to pH 3 for precipitate isolation) .
Q. What analytical approaches differentiate diol tautomers or hydrate forms?
- Variable-temperature NMR : Monitor proton shifts between 25°C and 60°C to detect tautomer interconversion.
- Karl Fischer titration : Quantify water content to confirm hydrate formation (common in diol derivatives stored under humid conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
